
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trimethyl-N-butylammonium hexafluorophosphate, also known as TMB-HFP, is a quaternary ammonium salt that has a wide variety of applications in scientific research. It is a colorless, non-volatile solid that has a melting point of 110-112°C and a boiling point of >200°C. TMB-HFP is a versatile reagent that has been used in a variety of laboratory experiments, including the synthesis of organic compounds, the synthesis of polymers, and the study of enzyme kinetics. In addition, TMB-HFP has been used as a catalyst in organic reactions, as well as in the preparation of pharmaceuticals and other products.
Wissenschaftliche Forschungsanwendungen
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is a versatile reagent that has been used in a variety of laboratory experiments. It has been used as a catalyst in organic reactions, as well as in the synthesis of organic compounds and polymers. In addition, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% has been used in the study of enzyme kinetics, as well as in the preparation of pharmaceuticals and other products.
Wirkmechanismus
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is a quaternary ammonium salt that acts as an anion-exchange resin. It is able to bind anions, such as chloride, bromide, and iodide, and exchange them for other anions, such as nitrate and sulfate. This process is known as ion-exchange chromatography.
Biochemical and Physiological Effects
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% has been shown to be non-toxic and non-mutagenic in laboratory tests. It has also been shown to be non-irritating to the skin and eyes. In addition, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% has been shown to have no adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is a versatile reagent that has a number of advantages for laboratory experiments. It is non-toxic and non-mutagenic, and it is also non-irritating to the skin and eyes. In addition, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is a relatively inexpensive reagent that can be easily synthesized in a short period of time. However, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is not a very stable compound and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% in scientific research. It could be used as a catalyst in organic reactions, as well as in the synthesis of organic compounds and polymers. In addition, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% could be used in the study of enzyme kinetics, as well as in the preparation of pharmaceuticals and other products. N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% could also be used in the development of new materials and technologies, such as nanomaterials and energy storage devices. Finally, N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% could be used in the development of new analytical methods for the detection and quantification of various analytes.
Synthesemethoden
N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% is synthesized from the reaction of trimethylamine (TMA) and hexafluorophosphoric acid (HFP). The reaction is carried out in a non-polar solvent, such as hexane, at a temperature of 75-80°C. The reaction yields N-Trimethyl-N-butylammonium hexafluorophosphate, 99.5% in an amount of 90-95%. The reaction is simple and can be carried out in a short period of time.
Eigenschaften
IUPAC Name |
butyl(trimethyl)azanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.F6P/c1-5-6-7-8(2,3)4;1-7(2,3,4,5)6/h5-7H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWWCQMGLXBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18F6NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)

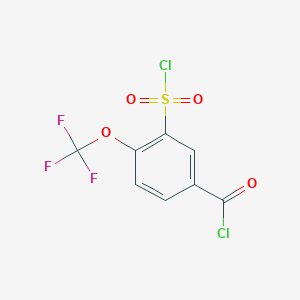
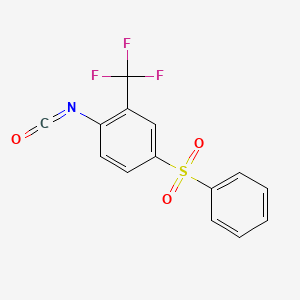
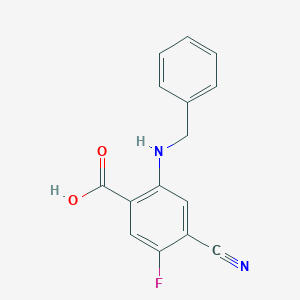

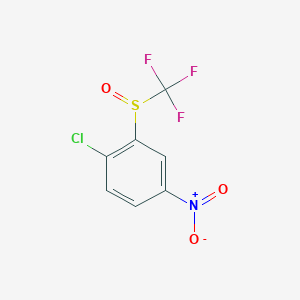
![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)



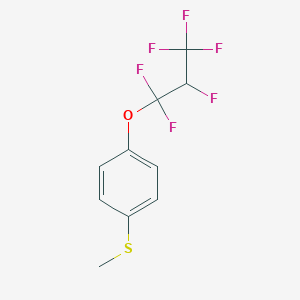
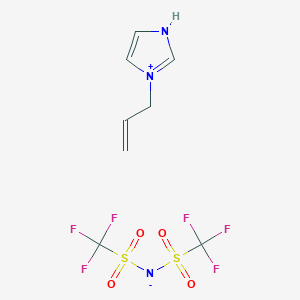
![(4R,5S)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester, 97%](/img/structure/B6313377.png)